![molecular formula C14H14N2O4S B5150081 3-nitro-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B5150081.png)
3-nitro-N-(1-phenylethyl)benzenesulfonamide
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Description
3-Nitro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14N2O4S . It is a derivative of benzenesulfonamide .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 3-nitro-N-(1-phenylethyl)benzenesulfonamide, has been described in the literature . The process involves the reaction of phenylethylbenzene sulfonamide with a commercially available glyoxal .Molecular Structure Analysis
The molecular structure of 3-nitro-N-(1-phenylethyl)benzenesulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
While specific chemical reactions involving 3-nitro-N-(1-phenylethyl)benzenesulfonamide are not detailed in the search results, sulfonamides in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-nitro-N-(1-phenylethyl)benzenesulfonamide include its molecular weight and molecular formula, which are 306.33696 and C14H14N2O4S, respectively .Scientific Research Applications
Anticancer Agent
3-nitro-N-(1-phenylethyl)benzenesulfonamide: has been studied for its potential as an anticancer agent. It exhibits inhibitory effects on carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . By selectively inhibiting CA IX, these compounds can serve as novel antiproliferative agents, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 . The ability to induce apoptosis in cancer cells highlights its significance in cancer research.
Antimicrobial Activity
This compound is part of a class of sulfonamides known for their antimicrobial properties. They are effective against a range of gram-negative and gram-positive bacteria, as well as some protozoa and fungi . This broad-spectrum activity makes it a valuable compound for developing new antimicrobial drugs.
Enzyme Inhibition
Sulfonamides, including 3-nitro-N-(1-phenylethyl)benzenesulfonamide , are potent inhibitors of various enzymes. For instance, they have shown inhibitory effects on butyryl cholinesterase (BChE), which is significant for conditions like Alzheimer’s disease where BChE levels are altered .
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases plays a crucial role in managing conditions related to fluid retention and glaucoma. The compound’s ability to inhibit carbonic anhydrase can lead to applications in treating these conditions .
Veterinary Medicine
Sulfonamides are also used in veterinary medicine to treat infections in livestock. Their ability to inhibit bacterial growth makes them suitable for preventing and treating diseases in animals .
properties
IUPAC Name |
3-nitro-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11(12-6-3-2-4-7-12)15-21(19,20)14-9-5-8-13(10-14)16(17)18/h2-11,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQCDSJVIWPYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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